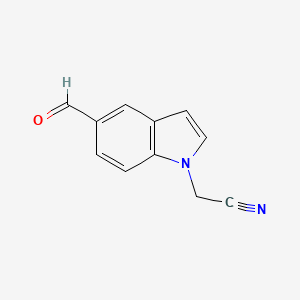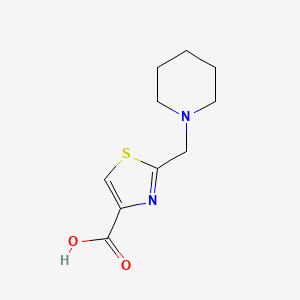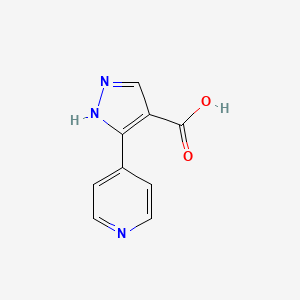
3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
The compound “3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. However, there is limited information available about this specific compound. It’s worth noting that pyridine and pyrazole are both aromatic heterocyclic compounds, and carboxylic acid is a functional group often found in organic compounds12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid”. However, there are related compounds such as “N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide” which have been synthesized and studied3.Molecular Structure Analysis
The molecular structure of “3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid” would likely involve the aromatic rings of pyridine and pyrazole connected by a carboxylic acid group. However, specific structural details or crystallographic data for this compound are not readily available4.Chemical Reactions Analysis
Again, specific chemical reactions involving “3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid” are not documented in the available literature. However, pyridine and pyrazole rings, as well as carboxylic acids, are known to participate in various chemical reactions5.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid” are not readily available. However, related compounds such as “3-Pyridinepropionic acid” have been characterized. For instance, “3-Pyridinepropionic acid” has a melting point of 156-160 °C and is soluble in water7.Wissenschaftliche Forschungsanwendungen
-
Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines
- Field : Biomedical Research .
- Application Summary : 1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been described in more than 5500 references (including 2400 patents). They have been used in various biomedical applications due to their structural similarity to the purine bases adenine and guanine .
- Methods of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
- Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, indicating their wide applicability in biomedical research .
-
Supramolecular Analysis of (E)-3-(pyridin-4-yl)acrylic acid
- Field : Crystallography .
- Application Summary : The title compound, C8H7NO2, crystallizes as prismatic colorless crystals in space group P1, with one molecule in the asymmetric unit. The pyridine ring is fused to acrylic acid, forming an almost planar structure .
- Methods of Application : The supramolecular analysis was supported by Hirshfeld surface and two-dimensional fingerprint plot analysis .
- Results : The most abundant contacts are associated with H…H, O…H/H…O, N…H/H…N and C…H/H…C interactions .
Safety And Hazards
The safety and hazards associated with “3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid” are not documented in the available literature. However, related compounds such as “3-Pyridinepropionic acid” have safety information available. For instance, “3-Pyridinepropionic acid” is classified as an irritant and specific safety precautions should be taken when handling it1.
Zukünftige Richtungen
The future directions for research on “3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid” could involve further exploration of its synthesis, characterization, and potential applications. Given the interest in pyridine and pyrazole compounds in various fields of chemistry and biology, this compound could be of interest for future studies8910.
Eigenschaften
IUPAC Name |
5-pyridin-4-yl-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-5-11-12-8(7)6-1-3-10-4-2-6/h1-5H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBGOIFXFBESPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(C=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401253418 | |
| Record name | 3-(4-Pyridinyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401253418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
911462-25-4 | |
| Record name | 3-(4-Pyridinyl)-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=911462-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Pyridinyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401253418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



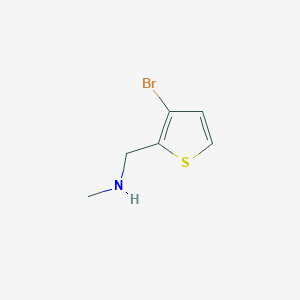
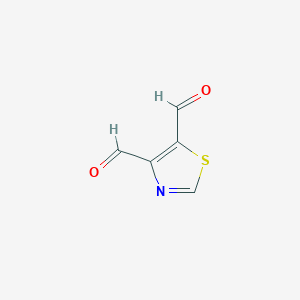
![3-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid](/img/structure/B1386524.png)

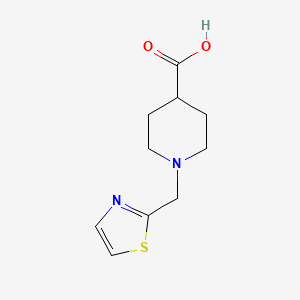
![[4-(4-Ethylphenoxy)phenyl]methanol](/img/structure/B1386531.png)



![(4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1386538.png)

